molecular formula C23H23BrN2O5S2 B2674851 2-((4-((4-bromophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 850926-91-9

2-((4-((4-bromophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2674851
CAS No.: 850926-91-9
M. Wt: 551.47
InChI Key: DSWIIFNLWQOUBD-UHFFFAOYSA-N
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Description

2-((4-((4-bromophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C23H23BrN2O5S2 and its molecular weight is 551.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods and Chemical Reactivity

Research on related sulfonyl acetamide derivatives highlights innovative synthesis methods and chemical reactivity. For instance, studies on the synthesis of novel sulphonamide derivatives, including antimicrobial activity and quantum calculations, provide insights into the reactivity of bromo-N-(phenylsulfonyl)acetamide derivatives towards nitrogen-based nucleophiles, leading to the formation of various biologically active compounds (Fahim & Ismael, 2019). These methodologies offer pathways for synthesizing related compounds with potential applications in medicinal chemistry and drug design.

Antimicrobial Activity

Compounds structurally related to the specified chemical have shown promising antimicrobial properties. The synthesis and evaluation of amidomethane sulfonyl-linked bis heterocycles, which are prepared from arylsulfonylethenesulfonyl oxazolyl/thiazolyl/imidazolyl acetamides, demonstrate excellent antimicrobial activity, surpassing standard agents like Ascorbic acid in some cases (Talapuru et al., 2014). This evidence suggests the potential utility of such compounds in developing new antimicrobial agents.

Computational Studies and Anticancer Activity

Computational studies on these compounds, including HOMO–LUMO energy gap and Mulliken atomic charges, correlate well with experimental findings, providing a solid foundation for the anticipated biological activities of new compounds. Additionally, the synthesis and in vitro anticancer evaluation of related 2-aryl-4-arylsulfonyl-5-RS-1,3-oxazoles have shown activity against cancer cell lines, suggesting their potential as lead compounds for further studies in anticancer drug development (Zyabrev et al., 2022).

Properties

IUPAC Name

2-[[4-(4-bromophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23BrN2O5S2/c1-15-4-6-16(7-5-15)21-26-22(33(28,29)19-10-8-17(24)9-11-19)23(31-21)32-14-20(27)25-13-18-3-2-12-30-18/h4-11,18H,2-3,12-14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWIIFNLWQOUBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)SCC(=O)NCC3CCCO3)S(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23BrN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.